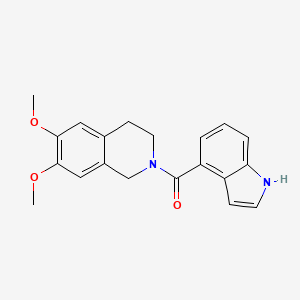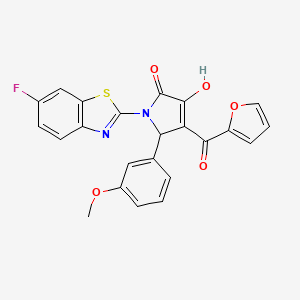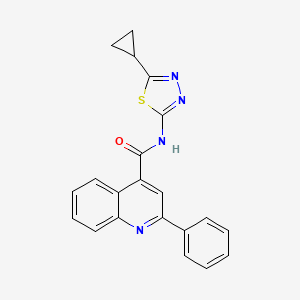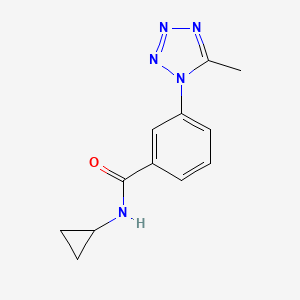![molecular formula C21H25N5O B12159737 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)
2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid ist eine komplexe organische Verbindung, die sowohl Pyrrol- als auch Triazol-Einheiten enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid beinhaltet typischerweise mehrere Schritte. Ein üblicher Ansatz ist die Verwendung des Cyclohexylamin-Derivats, welches einer Reihe von Reaktionen unterzogen wird, um die Pyrrol- und Triazol-Gruppen einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies könnte kontinuierliche Fließreaktoren, automatisierte Syntheseplattformen und fortschrittliche Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Spezifikationen für ihre vorgesehenen Anwendungen erfüllt.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionen zur Vollständigkeit zu treiben.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten oder Keton-Derivaten führen, während die Reduktion zu Amin- oder Alkohol-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Hemmung von Enzymen und Proteininteraktionen verwendet werden.
Medizin: Sie hat potenzielle therapeutische Anwendungen, beispielsweise als antimikrobielles oder Antikrebsmittel.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, wobei die Verbindung deren Aktivität hemmen oder modulieren kann. Die beteiligten Pfade hängen oft von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(1H-Pyrrol-2-yl)ethanon: Ein einfacheres Pyrrol-Derivat mit unterschiedlichen funktionellen Gruppen.
4,6-Diphenyl-2-(1H-Pyrrol-1-yl)nicotinonitril: Eine Verbindung mit einer ähnlichen Pyrrol-Einheit, aber unterschiedlicher Gesamtstruktur.
Einzigartigkeit
2-[1-(1H-Pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]acetamid ist aufgrund seiner Kombination aus Pyrrol- und Triazol-Gruppen einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieawendungen.
Eigenschaften
Molekularformel |
C21H25N5O |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
2-(1-pyrrol-1-ylcyclohexyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O/c27-20(14-21(10-2-1-3-11-21)25-12-4-5-13-25)24-19-8-6-18(7-9-19)15-26-17-22-16-23-26/h4-9,12-13,16-17H,1-3,10-11,14-15H2,(H,24,27) |
InChI-Schlüssel |
NCSAPYGZEYBQQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)N4C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![methyl 3-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12159691.png)
![2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)
![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)
![methyl (2Z)-5-(2-methylpropyl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159716.png)

![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)

![N-(5-methylpyridin-2-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12159743.png)
![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)
